molecular formula C11H12O3 B1600339 Ethyl 2-methylbenzoylformate CAS No. 66644-67-5

Ethyl 2-methylbenzoylformate

Cat. No. B1600339
Key on ui cas rn: 66644-67-5
M. Wt: 192.21 g/mol
InChI Key: JDAUJYBYAJXLIU-UHFFFAOYSA-N
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Patent
US08192967B2

Procedure details

A solution of 83 g of diethyl oxalate in toluene (170 g) was cooled to −40° C. or lower. The Grignard reagent prepared as described above was added dropwise at −40° C. or lower, and this was retained at −40° C. for 2 hours. To the reaction mixture was added 234 g of 10% sulfuric acid, and an organic layer was recovered. The resulting organic layer was washed with 134 g of water, and dried with magnesium sulfate. After concentration with an evaporator, distillation under high vacuum, and silica gel column purification afforded 33.1 g of ethyl 2-(methyl-phenyl)-2-oxoacetate.
Quantity
83 g
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
234 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:8][CH2:9][CH3:10])(=[O:7])[C:2]([O:4]CC)=O.S(=O)(=O)(O)O.[C:16]1([CH3:22])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>>[CH3:22][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=1[C:2](=[O:4])[C:1]([O:8][CH2:9][CH3:10])=[O:7]

Inputs

Step One
Name
Quantity
83 g
Type
reactant
Smiles
C(C(=O)OCC)(=O)OCC
Name
Quantity
170 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
234 g
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
above was added dropwise at −40° C.
CUSTOM
Type
CUSTOM
Details
an organic layer was recovered
WASH
Type
WASH
Details
The resulting organic layer was washed with 134 g of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
with an evaporator, distillation
CUSTOM
Type
CUSTOM
Details
under high vacuum, and silica gel column purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C=CC=C1)C(C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 33.1 g
YIELD: CALCULATEDPERCENTYIELD 30.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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